Yyradda
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H47N9O11 |
|---|---|
Molecular Weight |
757.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H47N9O11/c1-17(28(48)42-26(16-27(46)47)31(51)40-18(2)33(53)54)39-30(50)24(4-3-13-38-34(36)37)41-32(52)25(15-20-7-11-22(45)12-8-20)43-29(49)23(35)14-19-5-9-21(44)10-6-19/h5-12,17-18,23-26,44-45H,3-4,13-16,35H2,1-2H3,(H,39,50)(H,40,51)(H,41,52)(H,42,48)(H,43,49)(H,46,47)(H,53,54)(H4,36,37,38)/t17-,18-,23-,24-,25-,26-/m0/s1 |
InChI Key |
IXYMEGXUQVHUIP-SFYJKWEMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Methodological & Application
Application Notes: Preparation of Yyradda Stock Solutions for Research
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions for the novel research compound Yyradda. Adherence to these guidelines is crucial for ensuring experimental reproducibility and maintaining the integrity of the compound. The following sections outline the necessary materials, safety precautions, and step-by-step procedures for preparing high-concentration stock solutions and subsequent working dilutions for use in typical cell-based assays and biochemical experiments.
Compound Properties and Solubility
This compound is a synthetic small molecule inhibitor of the KIN-1 signaling cascade. Its physicochemical properties are summarized below. Proper solubilization and storage are critical to maintaining its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 452.5 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 110 mM) | Recommended solvent for primary stock solution. |
| Solubility in Ethanol | ≥ 10 mg/mL (≥ 22 mM) | Can be used as an alternative solvent. |
| Solubility in PBS (pH 7.4) | < 0.1 mg/mL | Considered insoluble in aqueous buffers. |
| Storage Temperature (Solid) | -20°C | Protect from light and moisture. |
| Storage Temperature (Stock Solution) | -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Required Materials
-
This compound powder (lyophilized)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL, light-blocking/amber recommended)
-
Sterile serological pipettes and pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
This compound is a compound with unknown toxicological properties. Handle with care and treat as a potentially hazardous substance.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Perform all weighing and dissolution steps within a chemical fume hood to avoid inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is the recommended starting point for most in vitro experiments.
Workflow for Stock Solution Preparation
Step-by-Step Procedure:
-
Calculation: To prepare a 10 mM solution, the required mass is calculated using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 452.5 g/mol = 4.525 mg
-
Weighing: In a chemical fume hood, carefully weigh out 4.53 mg of this compound powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Solubilization: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible precipitate. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. When properly stored, the stock solution is expected to be stable for at least 6 months.
Protocol for Preparing Working Solutions
For cell-based experiments, the high-concentration DMSO stock must be diluted to a final working concentration in cell culture medium. It is critical that the final concentration of DMSO in the culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock.
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in sterile culture medium to create an intermediate solution of 100 µM.
-
Calculation: Add 2 µL of the 10 mM stock to 198 µL of culture medium.
-
-
Next, dilute the 100 µM intermediate solution 1:10 in culture medium to achieve the final 10 µM working concentration.
-
Calculation: Add 100 µL of the 100 µM solution to 900 µL of culture medium.
-
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted aqueous solutions.
Mechanism of Action: Inhibition of KIN-1 Pathway
This compound has been identified as a potent and selective inhibitor of KIN-1, a key upstream kinase in the Pro-Survival Signaling (PSS) pathway. By blocking the catalytic activity of KIN-1, this compound prevents the downstream phosphorylation and activation of the transcription factor TF-A, which is responsible for upregulating genes that prevent apoptosis.
This compound Signaling Pathway Inhibition
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
